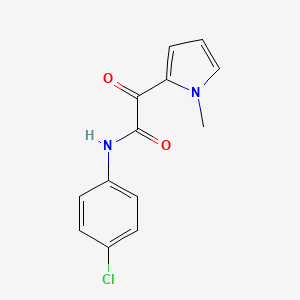
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Insecticidal Activity Research into pyridine derivatives, including compounds similar to N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide, has shown significant applications in developing insecticides. For instance, Bakhite et al. (2014) synthesized a series of pyridine derivatives, demonstrating that one compound had insecticidal activity about 4-fold that of a known insecticide, acetamiprid. This indicates the potential of such compounds in agricultural pest control strategies, suggesting that similar compounds could also exhibit promising insecticidal properties (Bakhite et al., 2014).
Pharmacological Evaluation for Analgesic Activity The pharmacological evaluation of related compounds has shown potential in the development of analgesics. Lalinde et al. (1990) explored a series of piperidine derivatives, highlighting the methoxyacetamide pharmacophore for its analgesic potency. This research underlines the capability of such derivatives, including this compound, to serve as a basis for developing new analgesic drugs, potentially offering alternatives to current pain management options (Lalinde et al., 1990).
Chemical Synthesis and Biological Activities Further applications in chemical synthesis and evaluation of biological activities have been explored. Hamamichi and Miyasaka (1990) demonstrated the synthesis of α-(aminomethylene)-9-(methoxymethyl)-9H-purine-6-acetamide derivatives, illustrating the versatility of similar compounds in synthesizing a range of biologically active molecules. This opens avenues for research into the development of novel therapeutic agents based on the structural framework of this compound (Hamamichi & Miyasaka, 1990).
Cardiovascular Activity and Electrochemical Oxidation The exploration of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, which shares a structural resemblance to the compound , by Krauze et al. (2004), indicates potential applications in cardiovascular research and electrochemical studies. The comparative analysis of electrochemical oxidation as a function of substituent electronic properties could provide insights into the electrochemical applications of this compound (Krauze et al., 2004).
Propriétés
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-21-11-14(20)18-10-12-4-7-19(8-5-12)15-13(9-16)3-2-6-17-15/h2-3,6,12H,4-5,7-8,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFZCMRHWDYBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1CCN(CC1)C2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2669960.png)



![[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol](/img/structure/B2669966.png)



![(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/no-structure.png)
![1-[(4-fluorophenyl)methyl]-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea](/img/structure/B2669977.png)
![(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2669978.png)

![(7S)-7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2669980.png)
![N,N-diethyl-2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B2669982.png)
